Boc-Cystamine-Suc-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

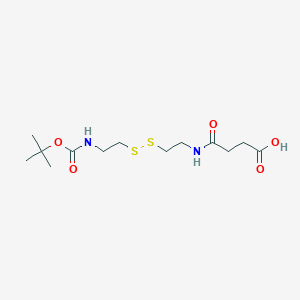

Boc-Cystamine-Suc-OH, also known as 2,2-Dimethyl-4,13-dioxo-3-oxa-8,9-dithia-5,12-diazahexadecan-16-oic acid or N2-t-Butyloxycarbonyl-2,2’-disulfanediyldiethanamine succinamic acid, is a chemical compound used in scientific research .

Molecular Structure Analysis

The molecular structure of Boc-Cystamine-Suc-OH is represented by the formula C13H24N2O5S2. The InChI code for this compound is 1S/C13H24N2O5S2/c1-13(2,3)20-12(19)15-7-9-22-21-8-6-14-10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) .Scientific Research Applications

Chemical Warfare Agent Detection :The cystamine conjugate [(BocNH)Fc(CO)CSA]2, related to Boc-Cystamine-Suc-OH, was used to detect chemical warfare agents (CWAs). On gold substrates, it reacts with CWA mimics, altering the redox properties of the ferrocene (Fc) group. This change is detectable through methods like cyclic voltammetry and X-ray photoelectron spectroscopy (Khan et al., 2007).

Gene Transfer Applications :Derivatives of polyethylenimine (PEI) with cystamine periphery (PEI-Cys), utilizing a structure similar to Boc-Cystamine-Suc-OH, were developed for gene transfer. These derivatives are designed to reduce carrier-associated cytotoxicity and enhance transfection activity, offering potential applications in gene therapy and research (Wang et al., 2011).

Radioprotective Potential Evaluation :Cystamine, a component of Boc-Cystamine-Suc-OH, was studied for its radioprotective properties using the ferrous sulfate (Fricke) dosimeter. This research is crucial for understanding the chemical basis of radiation protection in clinical radiation therapy and treatment of central nervous system disorders in animal models (Meesat et al., 2012).

Peptide Synthesis :Di-Boc-cystamine serves as a building block for peptide synthesis, highlighting its role in the formation of complex organic structures, which is essential for the development of new pharmaceuticals and biomolecules (Bolte & Sakhaii, 2004).

Enkephalins Synthesis for Opiate Receptor Research :Boc-Cystamine-Suc-OH-related compounds were used in synthesizing thiol-containing enkephalins to study opiate receptors. This research contributes to understanding the molecular mechanisms of opiate receptors, crucial for developing new treatments for pain and addiction (Kodama et al., 1987).

Hydrogel Formation for Biomedical Applications :Compounds structurally similar to Boc-Cystamine-Suc-OH, such as boronic acid-based cross-linkers incorporating cystamine, were used to create hydrogels. These hydrogels have pH, glucose, and redox-responsive features, along with self-healing properties, making them suitable for smart medical devices and drug delivery systems (Guo et al., 2017).

Synthesis of Ferrocene Derivatives for Electrochemical Studies :Ferrocene amide cystamine derivatives, related to Boc-Cystamine-Suc-OH, were synthesized for electrochemical studies. These derivatives have potential applications in developing sensors and other electrochemically based devices (Shipman et al., 2012).

Mechanism of Action

Target of Action

Boc-Cystamine-Suc-OH is a complex compound used in the synthesis of antibody-drug conjugates (ADCs) Adcs typically target cancer cells, delivering cytotoxic drugs directly to these cells while sparing healthy cells .

Mode of Action

As a component of adcs, it likely plays a role in linking the antibody to the cytotoxic drug . This linkage is crucial for the selective delivery of the drug to the target cells .

Biochemical Pathways

Adcs, which utilize compounds like boc-cystamine-suc-oh, typically affect pathways related to cell death and survival, particularly in cancer cells .

Pharmacokinetics

As a component of adcs, its bioavailability would be influenced by factors such as the stability of the adc, the rate of release of the drug from the adc, and the efficiency of the adc in reaching the target cells .

Result of Action

As a component of adcs, it contributes to the selective delivery of cytotoxic drugs to target cells, leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and efficacy .

Safety and Hazards

properties

IUPAC Name |

4-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S2/c1-13(2,3)20-12(19)15-7-9-22-21-8-6-14-10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIJUJORRFBJFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCNC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Cystamine-Suc-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2424155.png)

![2-(4-{[2,2-Bis(furan-2-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2424156.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methoxybenzamide](/img/structure/B2424158.png)

![2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2424159.png)

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2424164.png)

![1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2424166.png)

![4-(morpholinosulfonyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2424168.png)

![2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2424170.png)

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-amino-2-oxoethyl)sulfanylbenzamide](/img/structure/B2424175.png)

![[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2424176.png)

![methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2424177.png)